molecular formula C8H13N5O3 B14163212 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol CAS No. 90154-36-2

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Cat. No.: B14163212
CAS No.: 90154-36-2
M. Wt: 227.22 g/mol
InChI Key: VTBVQERNEUDBDM-UHFFFAOYSA-N
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Description

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol typically involves the reaction of 6-amino-5-nitropyrimidin-4-yl derivatives with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

90154-36-2

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

2-[(6-amino-5-nitropyrimidin-4-yl)-ethylamino]ethanol

InChI

InChI=1S/C8H13N5O3/c1-2-12(3-4-14)8-6(13(15)16)7(9)10-5-11-8/h5,14H,2-4H2,1H3,(H2,9,10,11)

InChI Key

VTBVQERNEUDBDM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=NC=NC(=C1[N+](=O)[O-])N

Origin of Product

United States

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